7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a compound that has garnered interest in scientific research due to its potential biological activities. This compound is structurally characterized by a quinoline core substituted with a fluorophenyl group and a hydroxypyridinylamino group. It is known for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, which makes it a candidate for neuroprotective and other therapeutic applications .
Vorbereitungsmethoden
The synthesis of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Attachment of the Hydroxypyridinylamino Group: This step involves the nucleophilic substitution reaction where the hydroxypyridinylamine is reacted with the intermediate quinoline derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the nitro groups if present.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in inhibiting HIF prolyl hydroxylase, which is involved in the cellular response to hypoxia.
Medicine: Due to its neuroprotective properties, it is being investigated for potential therapeutic applications in conditions like stroke and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves the inhibition of HIF prolyl hydroxylase. This enzyme is responsible for the hydroxylation of HIF, which marks it for degradation under normoxic conditions. By inhibiting this enzyme, the compound stabilizes HIF, leading to the activation of HIF target genes that promote cell survival and adaptation to hypoxic conditions. The molecular targets and pathways involved include the HIF pathway and downstream genes involved in angiogenesis, metabolism, and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol include:
Adaptaquin: A compound with a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Quinoline Derivatives: Other quinoline derivatives with various substituents that exhibit different biological activities.
Pyridine Derivatives: Compounds with a pyridine ring that have antimicrobial, antiviral, and other therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H16FN3O2 |
---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H16FN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |
InChI-Schlüssel |
KEVPETOESFEUOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=C(C=CC=N4)O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.